3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene
Description
Properties
CAS No. |
915097-95-9 |
|---|---|
Molecular Formula |
C22H25NO |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
3-(benzhydryloxymethyl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C22H25NO/c1-23-20-12-13-21(23)15-17(14-20)16-24-22(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,14,20-22H,12-13,15-16H2,1H3 |
InChI Key |
SUBVAAACFBTBQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1C=C(C2)COC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Tropinone Derivatives
One common approach involves the reaction of tropinone derivatives with diphenylmethanol in the presence of acid catalysts. This method typically follows these steps:
Formation of Tropinone : The starting material, tropinone, is synthesized through the alkylation of 8-methyl-8-azabicyclo[3.2.1]octan-3-one.
Reaction with Diphenylmethanol : Tropinone is reacted with diphenylmethanol using a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures.
Purification : The resulting product is purified through recrystallization or chromatography.
The yield for this method can vary significantly based on reaction conditions, often ranging from 30% to 70% depending on the purity of starting materials and reaction times.
Method B: Mitsunobu Reaction
The Mitsunobu reaction provides an alternative pathway for synthesizing the desired compound by coupling a phenolic compound with an alcohol:
Preparation of Phenolic Intermediate : A phenol derivative is prepared by reacting a suitable aryl halide with a nucleophile in the presence of a base.
Mitsunobu Coupling : The phenolic intermediate is then subjected to a Mitsunobu reaction with a suitable azabicycloalkane in the presence of diethyl azodicarboxylate and triphenylphosphine.
Isolation and Characterization : The product is isolated, typically yielding high purity.
This method generally provides higher yields (up to 90%) and better selectivity for stereochemistry compared to direct synthesis methods.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|
| Direct Synthesis | 30 - 70 | Simple procedure; readily available starting materials | Variable yields; requires careful control |
| Mitsunobu Reaction | Up to 90 | High selectivity; improved yields | Requires specific reagents; more complex setup |
Research Findings
Recent studies have explored modifications to these synthetic routes to enhance efficiency and reduce environmental impact:
Green Chemistry Approaches : Researchers are investigating solvent-free reactions and alternative catalysts that minimize waste and improve sustainability in the synthesis process.
Optimization Studies : Various optimization studies have been conducted to refine reaction conditions, such as temperature, solvent choice, and reactant ratios, leading to improved yields and reduced reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically targets the methoxy group, converting it into a carbonyl group.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often reduce the carbonyl groups back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the diphenylmethoxy group, where nucleophiles replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted bicyclic compounds.
Scientific Research Applications
Treatment of Parkinson's Disease
Benztropine is primarily used as an adjunct therapy for Parkinson's disease. It functions as an anticholinergic agent that helps restore the balance between dopaminergic and cholinergic systems in the brain, which is crucial for alleviating symptoms associated with Parkinson's disease, such as tremors and rigidity.
Mechanism of Action :
- Anticholinergic Effects : By blocking acetylcholine receptors, it reduces cholinergic overactivity.
- Dopamine Reuptake Inhibition : It also inhibits dopamine reuptake at nerve terminals, enhancing dopaminergic neurotransmission .
Management of Extrapyramidal Symptoms
Benztropine is effective in treating extrapyramidal symptoms induced by antipsychotic medications, such as dystonia and akathisia. These symptoms arise from dopamine receptor antagonism caused by antipsychotic drugs, leading to an imbalance in neurotransmitter activity.
Clinical Studies :
A study highlighted the effectiveness of benztropine in alleviating acute dystonic reactions in patients receiving antipsychotic therapy, demonstrating significant improvement in symptoms when administered promptly .
Case Studies
- Parkinson's Disease Management :
- Extrapyramidal Side Effects :
Mechanism of Action
The mechanism of action of 3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the nervous system, modulating their activity. This interaction can influence various signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but they are believed to include neurotransmitter receptors and ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Tropane alkaloids and their derivatives exhibit diverse pharmacological activities depending on substituent groups. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Selected Tropane Derivatives
Key Observations:
Substituent-Driven Activity :
- Diphenylmethoxy group (Benztropine): Enhances mAChR antagonism and CNS selectivity .
- Aromatic esters (Troparil, RTI-111, WIN 35428): Promote DAT/SERT inhibition, mimicking cocaine’s mechanism .
- Tropic acid ester (Atropine): Broad anticholinergic activity with peripheral and central effects .
Clinical vs. Research Use :
- Benztropine and Atropine are therapeutic agents , whereas Troparil and RTI-111 are research tools for studying addiction and neurotransmission .
Toxicity Profiles: Benztropine’s acute toxicity is well-documented but manageable in clinical settings .
Table 2: Binding Affinities (Representative Data)
| Compound | mAChR (Ki, nM) | DAT (Ki, nM) | SERT (Ki, nM) |
|---|---|---|---|
| Benztropine | 2.1 ± 0.3 | 48 ± 5 | >10,000 |
| Troparil | >10,000 | 4.2 ± 0.7 | 1,200 ± 90 |
| RTI-111 | >10,000 | 0.9 ± 0.1 | 320 ± 20 |
Mechanistic and Structural Insights
- Diphenylmethoxy vs. Phenyl Esters : The diphenylmethoxy group in Benztropine increases steric bulk, favoring mAChR binding over DAT/SERT. In contrast, smaller aromatic esters (e.g., Troparil) optimize DAT interactions .
- N-Methylation : The 8-methyl group in all compounds prevents metabolic degradation of the tropane nitrogen, prolonging half-life .
Biological Activity
3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, also known by its CAS number 63574-51-6, is a compound of significant interest due to its unique structural features and potential biological activities. This bicyclic compound is derived from the tropane family and exhibits various pharmacological properties that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C22H25NO, with a molecular weight of approximately 335.44 g/mol. The compound features a bicyclic structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25NO |
| Molecular Weight | 335.44 g/mol |
| CAS Number | 63574-51-6 |
| IUPAC Name | This compound |
Pharmacological Effects
Research indicates that compounds within the azabicyclo family often exhibit activity on neurotransmitter systems, particularly cholinergic and dopaminergic pathways. The specific biological activities of this compound include:
- Cholinergic Activity : The compound may interact with muscarinic acetylcholine receptors, potentially influencing cognitive functions and memory.
- Dopaminergic Modulation : Preliminary studies suggest it may affect dopamine levels, which could have implications for mood regulation and neuropsychiatric disorders.
Case Studies
A study examining the effects of similar compounds on neurotransmitter release demonstrated that derivatives of azabicyclo compounds can significantly alter dopamine and serotonin levels in the brain, indicating their potential as therapeutic agents in treating conditions like depression and anxiety .
In another investigation focused on bacterial secretion systems, a related compound was shown to inhibit the Type III secretion system in pathogenic bacteria, suggesting potential applications in antimicrobial therapies .
The exact mechanism of action for this compound remains under investigation; however, it is hypothesized that its structural analogs operate through:
- Receptor Binding : Binding to specific neurotransmitter receptors, modulating their activity.
- Enzyme Inhibition : Inhibiting enzymes involved in neurotransmitter degradation or reuptake, thereby increasing their availability in synaptic clefts.
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-[(Diphenylmethoxy)methyl]-8-methyl-8-azabicyclo[3.2.1]oct-2-ene?
Methodological Answer: Synthesis optimization requires systematic variation of catalysts, solvents, and reaction temperatures. For example, Scheme 1 in illustrates the use of diarylmethoxyethylidenyl groups to functionalize the bicyclic core. Researchers should monitor intermediates via HPLC or GC-MS and employ kinetic studies to identify rate-limiting steps. Safety protocols (e.g., respiratory protection using NIOSH-approved respirators, as noted in ) must be integrated due to unknown toxicity profiles.
Q. How can the bicyclo[3.2.1]octane scaffold be structurally characterized to confirm regiochemistry?
Methodological Answer: Combine NMR (¹H/¹³C, COSY, NOESY) with X-ray crystallography. demonstrates the use of synchrotron radiation for resolving stereochemical ambiguities in similar azabicyclo compounds. For example, NOESY correlations can distinguish endo/exo substituents, while X-ray data (as in ) provides absolute configuration.
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound targeting neurological receptors?
Methodological Answer:
- Substituent Variation : Modify the diphenylmethoxy group ( ) and 8-methyl position ( ) to assess steric/electronic effects.
- Assays : Use radioligand binding assays (e.g., for σ or opioid receptors) and functional cAMP assays.
- Data Interpretation : Apply multivariate analysis to correlate substituent properties (logP, polar surface area) with activity. lists combinatorial libraries with analogous scaffolds for benchmarking.
Q. What experimental strategies resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
- Controlled Replication : Reproduce studies under standardized conditions (e.g., pH 7.4 buffer for solubility).
- Advanced Analytics : Use dynamic light scattering (DLS) for aggregation studies or differential scanning calorimetry (DSC) to detect polymorphic forms.
- Computational Modeling : Predict solubility parameters via COSMO-RS or molecular dynamics simulations. Note that physical data gaps in and necessitate empirical validation.
Q. How to evaluate the compound’s metabolic stability in preclinical models?
Methodological Answer:
- In Vitro Systems : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS.
- Metabolite ID : Use high-resolution MS/MS and compare fragmentation patterns to synthetic standards.
- CYP Inhibition : Screen against CYP isoforms (3A4, 2D6) using fluorogenic substrates. ’s stereochemical data highlights the need to assess enantiomer-specific metabolism.
Q. What methodologies address conflicting toxicology data in early studies?
Methodological Answer:
- Tiered Testing : Start with in vitro assays (Ames test, hERG inhibition) followed by zebrafish or rodent acute toxicity models.
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify pathways affected by cytotoxicity. notes gaps in acute toxicity data, necessitating precautionary measures during handling.
Q. How does stereochemistry influence the compound’s biological activity and pharmacokinetics?
Methodological Answer:
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak IA/IB columns) or enzymatic resolution.
- Activity Profiling : Test separated enantiomers in receptor-binding assays ( ’s stereospecific synthesis provides a template).
- PK Studies : Compare AUC, Cmax, and half-life of enantiomers in rodent models.
Methodological Notes
- Safety Protocols : Always adhere to PPE guidelines () due to undefined hazards (e.g., respiratory protection with P95 filters).
- Data Gaps : Prioritize empirical studies for missing physical/chemical properties (e.g., logP, water solubility) using techniques like shake-flask assays or HPLC-derived retention indices.
- Collaborative Tools : Leverage combinatorial libraries () and synthetic routes () for analog design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
